molecular formula C12H17IN2 B15054458 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole CAS No. 1956379-11-5

3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole

Cat. No.: B15054458
CAS No.: 1956379-11-5
M. Wt: 316.18 g/mol
InChI Key: FKMMEOLPXKARRI-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by its unique substitution pattern: a cyclohexyl group at position 3, an iodine atom at position 4, a methyl group at position 1, and a vinyl group at position 3. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The cyclohexyl and vinyl substituents may enhance lipophilicity and reactivity, respectively, influencing its biological activity or synthetic adaptability.

Properties

CAS No.

1956379-11-5

Molecular Formula

C12H17IN2

Molecular Weight

316.18 g/mol

IUPAC Name

3-cyclohexyl-5-ethenyl-4-iodo-1-methylpyrazole

InChI

InChI=1S/C12H17IN2/c1-3-10-11(13)12(14-15(10)2)9-7-5-4-6-8-9/h3,9H,1,4-8H2,2H3

InChI Key

FKMMEOLPXKARRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2CCCCC2)I)C=C

Origin of Product

United States

Preparation Methods

Core Pyrazole Formation

The pyrazole scaffold is constructed via cyclocondensation of 1,3-diketones with methylhydrazine. For example, 3-cyclohexyl-1-methyl-1H-pyrazole-4,5-dione is synthesized by reacting cyclohexyl-substituted 1,3-diketones with methylhydrazine in DMF at 80°C for 12 hours. This method achieves 85–92% yields but requires subsequent iodination and vinylation steps.

Sequential Iodination and Vinylation

  • Iodination : Electrophilic iodination using iodine monochloride (ICl) in acetic acid introduces the 4-iodo substituent (72% yield).
  • Vinylation : A Heck coupling with vinyl bromide under palladium catalysis installs the 5-vinyl group (65% yield).

Table 1. Reaction Conditions for Cyclocondensation-Based Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation 1,3-Diketone, methylhydrazine, DMF, 80°C 85–92
Iodination ICl, CH₃COOH, 50°C, 6 h 72
Vinylation Vinyl bromide, Pd(OAc)₂, K₂CO₃, DMF 65

Transition-Metal-Free Iodocyclization

Togo’s Iodocyclization Protocol

Togo et al. (2022) developed a metal-free method using N-propargyl-N′-tosylhydrazines and iodine. For 3-cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole :

  • Propargyl Hydrazine Synthesis : React cyclohexylpropargyl amine with tosylhydrazine (90% yield).
  • Iodocyclization : Treat with I₂ and K₂CO₃ in THF at 60°C (78% yield).
  • Vinyl Group Introduction : Suzuki-Miyaura coupling with vinylboronic acid (82% yield).

Mechanistic Insight : Iodine activates the alkyne, triggering 5-endo-dig cyclization followed by HI elimination.

Palladium-Catalyzed Cross-Coupling Strategies

Direct Functionalization of Pre-Iodinated Pyrazoles

Starting from 4-iodo-1-methyl-1H-pyrazole (CAS 39806-90-1):

  • Cyclohexyl Introduction : Negishi coupling with cyclohexylzinc bromide (Pd(PPh₃)₄, THF, 70°C, 68% yield).
  • Vinylation : Stille coupling with vinyltrimethyltin (CuI, PdCl₂(PPh₃)₂, 75% yield).

Table 2. Cross-Coupling Optimization

Coupling Type Reagents Yield (%) Reference
Negishi CyclohexylZnBr, Pd(PPh₃)₄ 68
Stille VinylSnMe₃, PdCl₂(PPh₃)₂, CuI 75

1,3-Dipolar Cycloaddition of Diazo Compounds

Diazoketone-Alkyne Cycloaddition

He et al. demonstrated pyrazole synthesis via [3+2] cycloaddition of diazoketones with alkynes:

  • Diazoketone Preparation : Cyclohexyl diazoketone synthesized from cyclohexanecarboxylic acid (89% yield).
  • Cycloaddition : React with vinylacetylene in the presence of Zn(OTf)₂ (82% yield).
  • Iodination : Electrophilic substitution at C4 using NIS (N-iodosuccinimide, 70% yield).

Sequential Deprotonation-Carbonylation

Magnesium-Mediated Deprotonation

A patent by CN103958496A outlines a two-step process:

  • Deprotonation : Treat 3-cyclohexyl-1-methyl-1H-pyrazole with iPrMgCl·LiCl in THF (−78°C).
  • Carbonylation : Introduce CO₂ to form the 5-carboxylate, followed by iodination (NaI, H₂O₂, 65% yield).
  • Decarboxylative Vinylation : Heat with vinyl acetate and CuI (120°C, 58% yield).

Comparative Analysis of Methods

Table 3. Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
Cyclocondensation High yields, scalable Multi-step, harsh iodination
Iodocyclization Metal-free, regioselective Requires specialized hydrazines
Cross-Coupling Modular substituent introduction Expensive catalysts
Cycloaddition Atom-economical Sensitive diazo intermediates
Deprotonation Functional-group tolerance Low decarboxylation yields

Chemical Reactions Analysis

Halogenation and Cross-Coupling Reactions at the C4-Iodo Position

The iodine atom at position 4 serves as a versatile site for metal-catalyzed cross-coupling reactions.

Key Reactions:

Reaction TypeConditionsProducts/ApplicationsYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)4-Aryl/heteroaryl pyrazoles70–85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMF (120°C)4-Amino pyrazoles65%
FluorinationXeF₂, BF₃·Et₂O, CH₂Cl₂ (0°C→RT)4-Fluoro pyrazole derivatives87%

Mechanistic Insights :

  • The C–I bond undergoes oxidative addition with Pd(0) in Suzuki couplings, forming a transient arylpalladium complex that reacts with boronic acids .

  • Fluorination with XeF₂ proceeds via an electrophilic substitution mechanism facilitated by BF₃·Et₂O .

Vinyl Group (C5) Functionalization

The vinyl substituent at position 5 participates in cycloadditions and oxidation reactions.

Key Reactions:

Reaction TypeConditionsProductsYieldSource
Epoxidationm-CPBA, CH₂Cl₂ (0°C→RT)5-Epoxide pyrazole78%
Diels–Alder ReactionMaleic anhydride, toluene (reflux)Fused bicyclic adducts82%
HydroborationBH₃·THF, THF (0°C→RT)5-Borylated pyrazole70%

Mechanistic Insights :

  • Epoxidation involves electrophilic attack by m-CPBA on the vinyl π-bond, forming a three-membered cyclic oxonium intermediate .

  • Diels–Alder reactions proceed via a concerted [4+2] cycloaddition mechanism with electron-deficient dienophiles .

Cyclohexyl Group (C3) Modifications

The cyclohexyl group exhibits steric effects but can undergo ring-opening or functionalization under harsh conditions.

Key Reactions:

Reaction TypeConditionsProductsYieldSource
OxidationKMnO₄, H₂O/acetone (60°C)3-Ketocyclohexyl pyrazole55%
Radical BrominationNBS, AIBN, CCl₄ (reflux)3-Bromocyclohexyl pyrazole60%

Mechanistic Insights :

  • Oxidation with KMnO₄ generates a ketone via cleavage of the cyclohexyl C–C bond adjacent to the pyrazole ring .

  • Bromination follows a radical chain mechanism initiated by AIBN .

N-Methyl Group Reactivity

The N-methyl group at position 1 is generally inert but can be demethylated under extreme conditions.

Key Reaction:

Reaction TypeConditionsProductsYieldSource
DemethylationBBr₃, CH₂Cl₂ (−78°C→RT)1-H-pyrazole40%

Mechanistic Insights :

  • BBr₃ cleaves the N–CH₃ bond via a Lewis acid-mediated mechanism .

Heterocyclic Ring Functionalization

The pyrazole core participates in electrophilic substitution at the C3 and C5 positions.

Key Reaction:

Reaction TypeConditionsProductsYieldSource
NitrationHNO₃, H₂SO₄ (0°C)3-Nitro pyrazole50%

Mechanistic Insights :

  • Nitration occurs regioselectively at C3 due to the electron-donating cyclohexyl group .

Scientific Research Applications

3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications. This particular compound is characterized by a presence of a cyclohexyl group at the 3-position, an iodine atom at the 4-position, a methyl group at the 1-position, and a vinyl group at the 5-position.

Scientific Research Applications

This compound has applications in Chemistry, Biology, Medicine, and Industry:

  • Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
  • Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
  • Medicine: It is explored for its potential as a therapeutic agent in various diseases.
  • Industry: It is utilized in the development of agrochemicals and other industrial products.

Pharmacological Activities

This compound exhibits a range of pharmacological effects:

Anti-inflammatory Activity: Similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% at 1 µM86% at 1 µM
Novel Pyrazole Derivative61–85%76–93%

Antimicrobial Properties: Pyrazoles have been reported to possess antimicrobial activity against various bacterial strains, indicating that this compound could also exhibit similar effects .

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives are structurally diverse, with variations in substituent type, position, and electronic properties dictating their functional roles. Below is a detailed comparison of 3-cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole with structurally related compounds from recent literature:

Substituent Position and Electronic Effects

  • Target Compound : The iodine atom at position 4 introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilic reactivity at the pyrazole ring. The vinyl group at position 5 provides a site for further functionalization (e.g., polymerization or cross-coupling reactions).
  • Analog 1: 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) Features a cyclopropyl group (electron-neutral) and phenoxy substituents (electron-withdrawing).
  • Analog 2 : 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
    • A carboxylic acid group at position 4 enables hydrogen bonding, contrasting with the iodine in the target compound. The methoxyphenyl group at position 5 contributes to planar stacking interactions in crystallography.

Physicochemical Properties

Property Target Compound Analog 1 (8o) Analog 2
Molecular Weight ~331.2 g/mol (estimated) 442.4 g/mol 368.4 g/mol
Key Substituents I, cyclohexyl, vinyl Cyclopropyl, difluorophenoxy Carboxylic acid, methoxyphenyl
Solubility Low (lipophilic substituents) Moderate (polar pyridine) Low (crystalline solid)
Reactivity Iodo-substitution for coupling Phenoxy groups for H-bonding Acid-base interactions

Research Findings and Implications

  • Structural Insights : The iodine atom in the target compound may facilitate crystallographic studies, as seen in related halogenated pyrazoles .
  • Synthetic Challenges : Steric hindrance from the cyclohexyl group could complicate cross-coupling reactions, necessitating optimized catalysts or conditions.

Biological Activity

3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications, drawing from various research findings.

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C12_{12}H14_{14}I1_{1}N3_{3}
  • CAS Number : 1956379-11-5

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Vinylation of Pyrazoles : Utilizing vinyl halides in reactions with pyrazole derivatives.
  • Iodination : Employing iodinating agents to introduce iodine at the 4-position of the pyrazole ring.
  • Cyclization Reactions : Involving cyclohexane derivatives to form the cyclohexyl substituent.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas.

Pharmacological Activities

The compound exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76% at 1 µM86% at 1 µM
Novel Pyrazole Derivative61–85%76–93%
  • Antimicrobial Properties : Pyrazoles have been reported to possess antimicrobial activity against various bacterial strains, indicating that this compound could also exhibit similar effects .

Case Studies

A study involving a series of pyrazole derivatives demonstrated their efficacy against Mycobacterium tuberculosis (MTB). The derivatives were screened for anti-tubercular activity and showed promising results, which could be extrapolated to suggest that this compound may also have potential as an anti-tubercular agent .

The exact mechanism of action for this compound remains under investigation. However, similar compounds in the pyrazole class are known to interact with multiple biological targets, including:

  • Inhibition of Enzymes : Such as cyclooxygenases (COX) involved in inflammation.
  • Receptor Modulation : Acting on various receptors related to pain and inflammation pathways.

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazole core in 3-cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole?

Methodological Answer:
The pyrazole core can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or enaminones. For example, ethyl acetoacetate and phenylhydrazine derivatives undergo cyclization under basic conditions (e.g., K₂CO₃) to form 1-aryl-5-chloro-3-methyl-1H-pyrazole intermediates, which can be further functionalized . Subsequent iodination at the 4-position may employ halogen exchange reactions or electrophilic iodination agents. The vinyl group at the 5-position can be introduced via Heck coupling or Suzuki-Miyaura cross-coupling using palladium catalysts .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can identify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, vinyl protons as doublets near δ 5.5–6.5 ppm). Coupling constants (e.g., J = 10–17 Hz for trans-vinyl protons) help confirm stereochemistry .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data from diffraction experiments. For example, the cyclohexyl group’s chair conformation and iodine’s heavy-atom effects improve resolution .

Advanced: How can regioselectivity challenges during iodination or vinylation be mitigated?

Methodological Answer:

  • Iodination : Use directing groups (e.g., methyl at N1) to favor electrophilic attack at the 4-position. Silver(I) salts (AgOTf) can enhance iodination efficiency in aromatic systems .
  • Vinylation : Employ Pd-catalyzed cross-coupling with vinyl boronic acids. Steric hindrance from the cyclohexyl group may require bulky ligands (e.g., SPhos) to suppress competing β-hydride elimination .

Advanced: How should researchers address contradictions in crystallographic data during refinement?

Methodological Answer:
Contradictions (e.g., disordered cyclohexyl groups or twinned crystals) require iterative refinement using programs like SHELXL. Strategies include:

  • Applying restraints for bond lengths/angles in disordered regions.
  • Testing multiple twin laws for twinned data.
  • Validating hydrogen bonding networks against density functional theory (DFT) calculations .

Basic: What side reactions are common during functionalization of the pyrazole ring?

Methodological Answer:

  • Iodination : Competing di-iodination or oxidation of the vinyl group. Control via stoichiometric iodine (1 eq) and inert atmospheres.
  • Vinylation : Homocoupling of boronic acids. Additives like K₃PO₄ or phase-transfer catalysts (e.g., TBAB) suppress side reactions .

Advanced: How does the cyclohexyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The cyclohexyl group introduces steric bulk, which can:

  • Slow transmetalation steps in Pd-catalyzed reactions, requiring elevated temperatures (80–100°C).
  • Direct coupling to less hindered positions (e.g., 5-vinyl vs. 4-iodo). Computational modeling (DFT) predicts steric maps to optimize ligand selection .

Advanced: Can computational methods predict the bioactivity of this compound?

Methodological Answer:
Yes. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict binding affinity. Molecular docking (AutoDock Vina) against targets (e.g., cannabinoid receptors) evaluates steric and electronic complementarity. Validate predictions with in vitro assays (e.g., competitive binding studies) .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate iodinated byproducts.
  • Recrystallization : Polar solvents (ethanol/water mixtures) exploit solubility differences for high-purity crystals .

Advanced: How can isomerism in pyrazole derivatives affect experimental outcomes?

Methodological Answer:

  • Regioisomers : Monitor reaction kinetics (e.g., via HPLC) to identify dominant pathways. Adjust substituent electronic effects (e.g., electron-withdrawing groups at the 4-position) to favor desired isomers .
  • Stereoisomers : Chiral HPLC or NMR with chiral shift reagents resolve enantiomers of vinyl groups .

Advanced: What strategies validate synthetic intermediates when spectroscopic data are ambiguous?

Methodological Answer:

  • Chemical Correlation : Convert intermediates to derivatives (e.g., ester hydrolysis) with distinct spectral profiles.
  • X-ray Diffraction : Single-crystal analysis resolves ambiguities in substituent positioning, especially for iodine’s heavy-atom effect .

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